molecular formula C16H17N3O5 B2560585 dimethyl 1-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1986367-83-2

dimethyl 1-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B2560585
CAS RN: 1986367-83-2
M. Wt: 331.328
InChI Key: ABLUVVAFLCVKCL-UHFFFAOYSA-N
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Description

The compound you mentioned is a type of organic compound that contains a triazole ring and a phenyl group. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring. They are known for their diverse range of biological activities . The phenyl group is a common functional group in organic chemistry, consisting of a ring of six carbon atoms, i.e., a benzene ring, minus one hydrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the 2,4-dimethylphenyl group, and the carboxylate groups. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, often acting as a versatile scaffold in the synthesis of complex organic molecules. The presence of the phenyl and carboxylate groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the triazole ring, the 2,4-dimethylphenyl group, and the carboxylate groups. For example, the compound might exhibit the typical aromaticity of phenyl-containing compounds, and the carboxylate groups could confer acidity .

Scientific Research Applications

Fluorescent Chemisensors and Metal Ion Detection

Imidazole derivatives, including the compound , are known for their ability to fluoresce and glow under specific conditions. Researchers have harnessed this property to create highly sensitive fluorescent chemisensors for detecting and imaging metal ions. The noticeable alteration in fluorescence upon metal binding makes imidazole derivatives desirable as chelators .

Antitumor Potential

In the realm of medicinal chemistry, imidazole-containing compounds have attracted attention due to their potential therapeutic applications. Researchers have synthesized derivatives similar to our compound, such as 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide. These derivatives were evaluated for their antitumor potential using MTT assays against cancer cell lines. Such investigations provide insights into their efficacy against specific cancer types .

Pharmaceutical Intermediates

The compound can serve as a valuable intermediate in pharmaceutical synthesis. Its chemical reactivity and structural features make it suitable for building more complex molecules. Researchers often use intermediates like this one to create novel drugs or optimize existing ones .

Crystal Structure Studies

The crystal structure of this compound, along with its various derivatives, has been determined through X-ray crystallography. Structural analyses reveal essential characteristics, including planar imidazole units and stabilizing interactions such as intermolecular hydrogen bonds and C▬H…π interactions. These studies contribute to our understanding of molecular geometry and crystal packing .

Electronic Transport Properties

First-principle studies can explore the electronic transport properties of related imidazole derivatives. By analyzing electron transmission spectra, researchers gain insights into their conductance behavior. Such investigations aid in designing functional materials for electronic applications .

Materials Science and Coordination Chemistry

Imidazole derivatives find applications in materials science and coordination chemistry. Their unique coordination abilities allow them to form complexes with metal ions, which can be exploited for catalysis, sensing, and other functional materials. Researchers continue to explore these compounds for novel applications .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many triazole derivatives exhibit biological activity, and their mechanisms of action can vary widely .

Future Directions

The study of triazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the synthesis, properties, and potential applications of this specific compound .

properties

IUPAC Name

dimethyl 1-[2-(2,4-dimethylphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-9-5-6-11(10(2)7-9)12(20)8-19-14(16(22)24-4)13(17-18-19)15(21)23-3/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLUVVAFLCVKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 1-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

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